1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium
Description
1-Methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium is a pyridinium derivative characterized by a conjugated α,β-unsaturated ketone substituent (3-oxobut-1-en-1-yl) at the 4-position of the pyridinium ring. This structural motif imparts unique electronic properties due to the electron-withdrawing nature of the carbonyl group and the extended π-conjugation of the enone system.
Properties
IUPAC Name |
(E)-4-(1-methylpyridin-1-ium-4-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO/c1-9(12)3-4-10-5-7-11(2)8-6-10/h3-8H,1-2H3/q+1/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMJWEQCAUPUMK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=[N+](C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=[N+](C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NO+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium typically involves the reaction of 4-picoline (4-methylpyridine) with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes cyclization to form the desired pyridinium salt. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the pyridinium salt can lead to the formation of dihydropyridine derivatives, which are important intermediates in organic synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium nitrogen acts as an electrophilic center. Common reagents for these reactions include nucleophiles such as amines, thiols, and halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydropyridine derivatives .
Scientific Research Applications
1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: In biological research, pyridinium salts are studied for their potential as enzyme inhibitors and their role in biochemical pathways.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The pyridinium core’s properties are highly dependent on substituent groups. Key comparisons include:
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-oxobut-1-en-1-yl group (electron-withdrawing) contrasts with the 2'-methylphenyl group (electron-donating), altering the pyridinium ring’s electrophilicity.
Physicochemical Properties
- Solubility : The 3-oxobut-1-en-1-yl group’s polarity may increase aqueous solubility compared to lipophilic substituents like 2'-methylphenyl.
- Crystallinity: The phenylbutadienyl derivative crystallizes in a centrosymmetric space group (C2/c) , limiting nonlinear optical (NLO) activity.
Neurotoxicity and Metabolic Interactions
- 1-Methyl-4-(2'-methylphenyl)pyridinium : Acts as a neurotoxin by inhibiting mitochondrial complex I, similar to MPTP. It is a substrate for monoamine oxidase (MAO-B) and dopamine transporters.
- Target Compound: No direct neurotoxicity data, but the α,β-unsaturated ketone may interact with cellular thiols (e.g., glutathione), altering redox balance.
Antimicrobial and Antibiofilm Activity
- 7-Hydroxy-6-methoxy-4-oxo-3-[(1E)-3-oxobut-1-en-1-yl]-4H-chromene-5-carboxylic acid : Exhibits antibacterial activity against multidrug-resistant (MDR) strains, attributed to the 3-oxobut-1-en-1-yl group’s electrophilicity.
Biochemical and Metabolic Effects
- 1-Methyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride : Inhibits hepatic gluconeogenesis by reducing ATP/ADP ratios and disrupting ion transport (e.g., K⁺ uptake).
- Target Compound : The 3-oxobut-1-en-1-yl group’s redox activity may similarly impair energy metabolism, though mechanistic studies are lacking.
Data Tables
Table 2: Physicochemical Properties
| Compound | Solubility (Predicted) | Crystallinity | Notable Interactions |
|---|---|---|---|
| This compound | Moderate (polar) | Unknown | Potential H-bonding (C=O group) |
| 1-Methyl-4-phenylbutadienyl pyridinium | Low (nonpolar) | Centrosymmetric (C2/c) | π-π stacking, C–H⋯I interactions |
Biological Activity
1-Methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium is a pyridinium derivative that has garnered attention due to its potential biological activities, particularly in relation to its role as a DNA adduct and its implications in carcinogenic processes. This article explores the compound's biological activity, supported by relevant data tables, case studies, and research findings from diverse sources.
- Molecular Formula: C10H12NO
- Molecular Weight: 162.20838 g/mol
- CAS Number: 5567-40-8
- SMILES Notation: CC(=O)\C=C\c1ccn+cc1
Biological Mechanism and Activity
The biological activity of this compound is primarily linked to its formation as a DNA adduct through metabolic activation. This compound is structurally related to tobacco-specific nitrosamines, which are known carcinogens.
DNA Adduct Formation
The compound can form stable adducts with DNA, leading to mutagenic events. Research indicates that the compound can react with nucleophilic sites on DNA, resulting in mispairing during replication, which may contribute to carcinogenesis.
Table 1: Comparison of Carcinogenic Potential of Related Compounds
| Compound | Type of Adduct Formed | Evidence of Carcinogenicity |
|---|---|---|
| 1-Methyl-4-(3-oxobut-1-en-1-yl)pyridinium | Pyridyloxobutyl adducts | Confirmed in animal studies |
| N'-Nitrosonornicotine (NNN) | DNA adducts | Strong evidence in rats |
| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | DNA adducts | Confirmed in multiple studies |
Study on Carcinogenicity
A significant study investigated the effects of tobacco-specific nitrosamines, including compounds similar to this compound. In this study, F344 rats were administered NNN, leading to the formation of pyridyloxobutyl DNA adducts in the oral mucosa and esophagus. The results indicated a strong correlation between adduct formation and tumor development, highlighting the potential risks associated with exposure to this class of compounds .
Biomarker Development
Another research effort focused on developing biomarkers for assessing human exposure to carcinogens related to smokeless tobacco. The study identified O(2)-[4-(3-Pyridyl)-4-oxobut-1-yl]thymidine as a major adduct formed by the metabolic activation of related compounds. This finding underscores the relevance of studying this compound in understanding tobacco-related carcinogenesis .
Toxicological Data
According to the US EPA's ToxValDB, preliminary toxicological assessments indicate that 1-methyl-4-(3-oxobut-1-en-1-yl)pyridinium exhibits significant toxicity profiles that warrant further investigation into its long-term effects on human health .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-methyl-4-[(1E)-3-oxobut-1-en-1-yl]pyridinium derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions using 1-methylpyridinium iodide derivatives and α,β-unsaturated carbonyl precursors. For example, a 1:1 molar ratio of 1,2-dimethylpyridinium iodide and an aldehyde (e.g., 4-methoxybenzaldehyde) in hot aqueous conditions with piperidine as a catalyst yields analogous pyridinium salts . Optimization involves adjusting solvent polarity (e.g., ethanol or water), reaction temperature (80–100°C), and catalyst concentration to improve yield and purity. Post-synthesis purification via recrystallization is critical to isolate the product .
Q. How is X-ray crystallography employed to determine the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is standard. Data collection at 293 K, followed by structure solution via direct methods (SHELXS97) and refinement with SHELXL97, provides atomic coordinates, thermal parameters, and hydrogen-bonding networks. The space group (e.g., monoclinic P2₁/c or triclinic P1) and unit cell parameters (e.g., a = 8.190 Å, b = 13.914 Å) are validated using PLATON or OLEX2 software .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C=C at ~1600 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., pyridinium aromatic protons at δ 8.5–9.5 ppm, methyl groups at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl carbons at δ 180–200 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers address contradictions in reported crystal packing motifs or hydrogen-bonding interactions?
- Methodological Answer : Discrepancies in hydrogen-bonding patterns (e.g., C–H···I vs. C–H···O interactions) require comparative analysis of multiple datasets. For instance, reports C–H···I interactions stabilizing the crystal lattice, while sulfonate analogs in show anion-cation interactions via C–H···O bonds . Use Mercury (CCDC) to overlay crystal structures and quantify bond distances/angles. Computational tools like Gaussian (DFT) can model intermolecular forces and validate experimental observations .
Q. What methodologies are recommended for analyzing non-linear optical (NLO) properties, given discrepancies in experimental observations?
- Methodological Answer : While notes the absence of NLO activity in similar pyridinium salts, theoretical calculations (e.g., hyperpolarizability β via DFT) can predict NLO potential. Experimentally, Kurtz-Perry powder tests or electric-field-induced second-harmonic generation (EFISHG) measure SHG efficiency. Discrepancies may arise from crystal symmetry (e.g., centrosymmetric vs. non-centrosymmetric space groups) or substituent effects .
Q. How can the potential biological activity of this compound be assessed?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based protocols (e.g., ADP-Glo™ Kinase Assay). Pyridinium analogs in and show promise as enzyme inhibitors .
- Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Compare with positive controls (e.g., doxorubicin).
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., binding to ATP pockets).
Q. How should researchers approach statistical analysis of crystallographic data to ensure accuracy?
- Methodological Answer : Follow IUCr guidelines for reporting crystallographic data. Use R-factors (R₁, wR₂) to assess refinement quality (target: R₁ < 0.05). Apply Hamilton’s R-factor ratio test to compare models. For anisotropic displacement parameters, validate via ADPs in PLATON. emphasizes rigorous data presentation, including tables with d-spacing, θ angles, and completeness .
Data Contradiction and Validation
Q. How can conflicting spectroscopic data (e.g., NMR/IR shifts) be resolved?
- Methodological Answer : Replicate experiments under controlled conditions (solvent, concentration). For NMR, use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS). Compare with computational predictions (e.g., ACD/Labs NMR Predictor). If IR peaks overlap (e.g., C=O vs. C=C), employ 2D-IR or Raman spectroscopy for differentiation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
